2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy-

描述

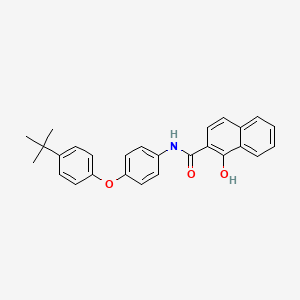

The compound “2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy-” (hereafter referred to as the target compound) is a 1-hydroxy-2-naphthalenecarboxamide derivative. Its structure features a hydroxyl group at position 1 of the naphthalene ring and a carboxamide group at position 2. The amide nitrogen is substituted with a para-substituted phenyl group, which is further modified by a 4-(tert-butyl)phenoxy moiety. This bulky, hydrophobic substituent distinguishes it from simpler alkoxyphenyl analogs described in the literature .

属性

CAS 编号 |

63149-11-1 |

|---|---|

分子式 |

C27H25NO3 |

分子量 |

411.5 g/mol |

IUPAC 名称 |

N-[4-(4-tert-butylphenoxy)phenyl]-1-hydroxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C27H25NO3/c1-27(2,3)19-9-13-21(14-10-19)31-22-15-11-20(12-16-22)28-26(30)24-17-8-18-6-4-5-7-23(18)25(24)29/h4-17,29H,1-3H3,(H,28,30) |

InChI 键 |

RDTBRBJIAPEKEI-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4C=C3)O |

产品来源 |

United States |

准备方法

General Synthetic Route

-

- 1-Hydroxy-2-naphthoic acid or its derivatives

- 4-(4-(1,1-dimethylethyl)phenoxy)aniline or phenol derivatives

-

- The carboxylic acid group of 1-hydroxy-2-naphthoic acid is activated, commonly by converting it into an acid chloride or using coupling reagents such as carbodiimides (e.g., DCC or EDC) to facilitate reaction with the amine group of 4-(4-(1,1-dimethylethyl)phenoxy)aniline.

- This step yields the naphthalenecarboxamide core with the desired substitution pattern.

-

- The phenoxy substituent bearing the tert-butyl group is introduced via nucleophilic aromatic substitution or Ullmann-type coupling reactions, depending on the starting phenol and halogenated intermediates.

-

- The hydroxy group at the 1-position of the naphthalene ring is either present in the starting acid or introduced by selective hydroxylation reactions post-amide formation.

Specific Patent-Described Methods

According to patent US7435823B2, compounds similar to this structure are synthesized using methods involving selective coupling of substituted anilines with naphthalene carboxylic acid derivatives under controlled conditions to yield high purity products with biological activity relevant to hepatocyte growth factor (HGF) mediated diseases.

Chromatographic Purification

- Reverse-phase high-performance liquid chromatography (RP-HPLC) using specialized columns such as Newcrom R1 is employed for purification and isolation of the compound and its impurities.

- The mobile phase typically consists of acetonitrile, water, and a mild acid such as phosphoric acid or formic acid for mass spectrometry compatibility.

- This method is scalable and suitable for preparative separation in pharmaceutical applications.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Starting materials | 1-Hydroxy-2-naphthoic acid, 4-(4-(tert-butyl)phenoxy)aniline | Precursors for amide formation | Purity of starting materials critical |

| Activation of acid group | Thionyl chloride (SOCl2) or carbodiimides (DCC, EDC) | Formation of acid chloride or activated ester | Facilitates amide bond formation |

| Amide coupling | Base (e.g., triethylamine), solvent (e.g., dichloromethane) | Formation of 2-naphthalenecarboxamide | Controlled temperature (0-25°C) |

| Phenoxy substitution | Ullmann coupling or nucleophilic aromatic substitution | Introduction of phenoxy substituent | Requires copper catalysts or bases |

| Hydroxylation (if needed) | Selective oxidation/hydroxylation agents | Installation of hydroxy group | May be incorporated in starting acid |

| Purification | RP-HPLC with Newcrom R1 column, MeCN/H2O/phosphoric acid | Isolation of pure compound | Scalable for preparative use |

化学反应分析

Types of Reactions

2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction can reduce specific functional groups, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

科学研究应用

2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

作用机制

The mechanism of action of 2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

*Hypothetical values based on structural similarity.

Key Observations :

- Substituent Bulkiness: The target compound’s 4-tert-butylphenoxy group introduces significant steric hindrance compared to the linear alkoxy chains in 11c and 12c. This may reduce solubility in polar solvents but enhance lipid membrane permeability .

- However, the butoxy derivative 12c exhibits a higher melting point (154°C), suggesting chain length and symmetry also play critical roles .

- Molecular Weight : The target compound’s molecular weight (estimated 411.49) is intermediate between simpler alkoxyphenyl derivatives (e.g., 11c: 329.37) and the highly substituted 32180-75-9 (475.66) .

Analytical Behavior

The compound “2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)-” () shares structural similarities with the target compound but includes a phenylazo group at position 4. This conjugated system enables strong UV absorption, facilitating HPLC detection at 254 nm. The target compound, lacking this chromophore, would require alternative detection methods, such as mass spectrometry (MS). notes that replacing phosphoric acid with formic acid in the mobile phase improves MS compatibility, a consideration for analyzing the target compound .

Chromatographic Differences :

- Retention Time : The phenylazo group in ’s compound increases hydrophobicity, likely extending retention time compared to the target compound.

- Mobile Phase : Both compounds may be separable using a Newcrom R1 column, but the target’s lower hydrophobicity could necessitate adjusted acetonitrile/water ratios .

生物活性

2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- is a complex organic compound known for its diverse biological activities. With a molecular formula of C33H29N3O3 and a molecular weight of 515.6 g/mol, this compound features a naphthalene ring along with various functional groups that contribute to its reactivity and biological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural characteristics of the compound can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 57360-63-1 |

| Molecular Formula | C33H29N3O3 |

| Molecular Weight | 515.6 g/mol |

| IUPAC Name | N-[4-(4-tert-butylphenoxy)phenyl]-1-hydroxy-4-phenyldiazenylnaphthalene-2-carboxamide |

| InChI Key | MEVAAZHTGVFWTB-UHFFFAOYSA-N |

The biological activity of 2-Naphthalenecarboxamide is attributed to its interaction with specific molecular targets within cells. It has been shown to modulate enzyme activities and receptor functions, which can lead to various downstream effects. The compound may act as an inhibitor or activator depending on the biological context.

Key Mechanisms

- Enzyme Inhibition : The compound's hydroxyl group may interact with active sites on enzymes, inhibiting their function.

- Receptor Modulation : It may bind to specific receptors, altering signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Research has demonstrated several significant biological activities associated with 2-Naphthalenecarboxamide:

Anticancer Properties

Studies have indicated that compounds similar to 2-Naphthalenecarboxamide exhibit potent anticancer activity. For instance:

- A study evaluated the growth inhibition of human promyelocytic leukemia cells (HL-60) and small-cell lung cancer cells (SCLC), revealing substantial inhibitory effects against these cell lines .

- Another investigation reported that derivatives of naphthalene compounds showed significant activity against various cancer cell lines, suggesting potential use in cancer therapy .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties:

- Research indicated that certain derivatives could modulate the NF-κB signaling pathway, which plays a crucial role in inflammatory responses .

- Specific substitutions on the phenyl ring were found to enhance anti-inflammatory activity, highlighting the importance of molecular structure in determining biological effects .

Case Studies

Several studies have investigated the biological properties of compounds related to 2-Naphthalenecarboxamide:

- Antitumor Activity : A series of benzo[b]naphtho[2,3-d]furan derivatives were synthesized based on the structural pattern of naphthalene compounds. These showed promising activity against multiple cancer types, including drug-resistant cell lines .

- Optical Properties and Cytotoxicity : A study involving cycloplatinated complexes demonstrated that modifications to naphthalene derivatives could lead to enhanced cytotoxicity against lung carcinoma (A549) and cervix carcinoma (HeLa) cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。